molecular formula C7H7N3O2S B13263485 4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione

4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione

Cat. No.: B13263485
M. Wt: 197.22 g/mol
InChI Key: DRGXSJNWXGDPJW-UHFFFAOYSA-N
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Description

4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione is a heterocyclic compound that belongs to the pyridazine and thiazine families. This compound is characterized by its unique structure, which includes a pyridazine ring fused with a thiazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2-diaminobenzene with thioglycolic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound’s effects on cellular pathways can lead to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds such as pyridazine and pyridazinone share structural similarities with 4-methyl-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione.

    Thiazine Derivatives: Thiazine-based compounds, including thiazolidinediones, have similar chemical properties and applications.

Uniqueness

This compound stands out due to its unique fused ring structure, which combines the properties of both pyridazine and thiazine rings. This fusion imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-methyl-6H-pyridazino[4,5-b][1,4]thiazine-3,5-dione

InChI

InChI=1S/C7H7N3O2S/c1-10-5(11)3-13-4-2-8-9-7(12)6(4)10/h2H,3H2,1H3,(H,9,12)

InChI Key

DRGXSJNWXGDPJW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)NN=C2

Origin of Product

United States

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